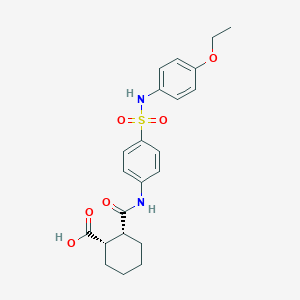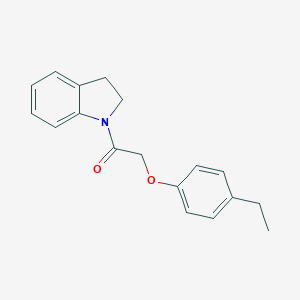
MFCD03544604
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD03544604 is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a sulfonyl aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03544604 typically involves multi-step organic reactions. One common route starts with the preparation of the sulfonyl aniline intermediate, which is then coupled with a cyclohexanecarboxylic acid derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD03544604 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
MFCD03544604 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of MFCD03544604 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({4-[(4-Methoxyanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- 2-({4-[(4-Chloroanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
- 2-({4-[(4-Fluoroanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, MFCD03544604 is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.
Propriétés
Formule moléculaire |
C22H26N2O6S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(1S,2R)-2-[[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H26N2O6S/c1-2-30-17-11-7-16(8-12-17)24-31(28,29)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h7-14,19-20,24H,2-6H2,1H3,(H,23,25)(H,26,27)/t19-,20+/m1/s1 |
Clé InChI |
YCXHTJUDKURKBK-UXHICEINSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[9-(4-{[(2-carboxycyclohexyl)carbonyl]amino}phenyl)-9H-fluoren-9-yl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321178.png)
![2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B321179.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[9-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-9H-fluoren-9-yl]phenyl}acetamide](/img/structure/B321180.png)
![2-(4-ethylphenoxy)-N-(6-{[(4-ethylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B321181.png)


![2-(4-chlorophenoxy)-N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B321184.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321186.png)
![2-(4-ethylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B321187.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321191.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321196.png)
![2-(2-chlorophenoxy)-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321197.png)

